N-(4-anilinophenyl)-N'-phenylthiourea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5801-47-8 |
|---|---|
Molecular Formula |
C19H17N3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(4-anilinophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C19H17N3S/c23-19(21-16-9-5-2-6-10-16)22-18-13-11-17(12-14-18)20-15-7-3-1-4-8-15/h1-14,20H,(H2,21,22,23) |
InChI Key |
VXQZVDBWUWXEBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Routes for N-(4-anilinophenyl)-N'-phenylthiourea
The preparation of this compound can be achieved through several established synthetic pathways, primarily involving condensation reactions. These methods offer reliable means to construct the thiourea (B124793) backbone.
Conventional Condensation Reactions (e.g., Aniline-Isothiocyanate Pathways)
The most direct and widely employed method for the synthesis of N,N'-disubstituted thioureas is the reaction between an amine and an isothiocyanate. In the case of this compound, this involves the condensation of 4-aminodiphenylamine with phenyl isothiocyanate. The reaction proceeds via nucleophilic attack of the primary amino group of 4-aminodiphenylamine on the electrophilic carbon atom of the isothiocyanate group.
This reaction is typically carried out in an organic solvent at room temperature or with gentle heating. Common solvents include dichloromethane (B109758), acetone (B3395972), and ethanol (B145695). The reaction progress can be monitored by thin-layer chromatography, and the product is usually isolated by filtration and purified by recrystallization. A general representation of this synthetic route is depicted below:
Reactants: 4-aminodiphenylamine and Phenyl isothiocyanate
Solvent: Dichloromethane (DCM)
Temperature: Room temperature
Reaction Time: 24 hours
An alternative, though less direct, conventional method involves the reaction of an aniline (B41778) with ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid, followed by heating. This in situ generates the corresponding isothiocyanate, which then reacts with another amine molecule. However, for unsymmetrical thioureas like this compound, the isothiocyanate pathway offers better control and avoids the formation of symmetric byproducts.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. The synthesis of diaryl thioureas, including this compound, can be efficiently achieved under solvent-free conditions using microwave irradiation.
In a typical microwave-assisted procedure, equimolar amounts of 4-aminodiphenylamine and phenyl isothiocyanate are mixed and subjected to microwave irradiation for a short period, typically ranging from 2 to 5 minutes. The reaction is monitored by TLC, and upon completion, the product is purified by recrystallization. This method offers a rapid and environmentally benign alternative to traditional synthetic protocols. The significant reduction in reaction time is a key advantage of this technique. researchgate.netsci-hub.se
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound can be influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the product. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the use of catalysts.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Effect on Yield/Reaction Time |
| Solvent | Dichloromethane | Acetonitrile (B52724) | Ethanol | Solvent polarity can influence reaction rates. Aprotic solvents like dichloromethane and acetonitrile are often preferred. |
| Temperature | Room Temperature | 40 °C | 60 °C | Increasing the temperature can accelerate the reaction but may also lead to side product formation. |
| Catalyst | None | Triethylamine (B128534) | Pyridine | A base catalyst can facilitate the reaction by deprotonating the amine, increasing its nucleophilicity. |
For microwave-assisted synthesis, the optimization would focus on the microwave power and irradiation time to achieve the highest conversion with minimal byproduct formation.
Synthetic Strategies for this compound Derivatives
The synthesis of derivatives of this compound allows for the systematic modification of its chemical properties. These modifications can be targeted at either the phenyl moieties or the nitrogen atoms of the thiourea core.
Functionalization at the Phenyl Moieties (e.g., Substitution Patterns)
The introduction of various functional groups onto the phenyl rings of this compound can be achieved by utilizing appropriately substituted starting materials. For instance, by starting with substituted anilines or phenyl isothiocyanates, a wide array of derivatives can be synthesized.
Electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) can be introduced on either the 4-anilinophenyl ring or the N'-phenyl ring.
The synthesis would follow the same general condensation procedures described in section 2.1, using the appropriately substituted 4-aminodiphenylamine or phenyl isothiocyanate. For example, reacting 4-amino-4'-methoxydiphenylamine (B89606) with phenyl isothiocyanate would yield a methoxy-substituted derivative.
This approach allows for a high degree of control over the substitution pattern and the electronic properties of the final molecule.
Modifications at the Thiourea Nitrogen Atoms
While the primary synthetic routes lead to N,N'-disubstituted thioureas, further modifications at the thiourea nitrogen atoms can be explored. These transformations typically involve reactions of the N-H protons.
Alkylation: The N-H protons of the thiourea moiety can be deprotonated with a strong base, followed by reaction with an alkyl halide to introduce an alkyl group on one or both nitrogen atoms.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base can lead to the formation of N-acylthiourea derivatives.
These post-synthetic modifications provide a pathway to a different class of derivatives that may not be accessible through the direct condensation of primary amines and isothiocyanates.
Introduction of Heterocyclic and Other Functional Groups
The inherent reactivity of the thiourea moiety and the aromatic rings in this compound allows for the incorporation of various functional groups, including heterocyclic systems. While direct functionalization of this specific compound is not extensively documented in publicly available literature, established synthetic routes for analogous thiourea derivatives provide a clear blueprint for potential transformations.
One common strategy involves using thiourea derivatives as precursors for the synthesis of heterocyclic compounds. For instance, N-acyl thioureas are versatile intermediates for creating heterocycles like 1,3-thiazoles and pyrimidines. nih.gov A plausible pathway for modifying this compound could involve its reaction with reagents like chloroacetic acid. This type of reaction, typically carried out in the presence of a base, can lead to the formation of thiazolidine (B150603) derivatives, effectively incorporating a five-membered heterocyclic ring into the molecular structure. nih.gov
Another approach is the reaction of a precursor isothiocyanate with a heterocyclic amine. nih.gov In the context of this compound, this could be envisioned by reacting 4-anilinophenyl isothiocyanate with a phenyl amine that is substituted with a heterocyclic moiety, or vice versa. This method allows for the direct attachment of pre-formed heterocyclic rings such as pyridine, thiazole, or benzothiazole (B30560) to the thiourea backbone. nih.gov
The table below outlines potential reactions for introducing new functional groups, based on established thiourea chemistry.
| Precursor | Reagent | Resulting Functional Group/Heterocycle | Potential Reaction Conditions |
| This compound | Chloroacetic Acid | Thiazolidinone ring | Base catalyst (e.g., triethylamine) |
| This compound | α-Haloketones | Thiazole ring | Reflux in ethanol |
| 4-Isothiocyanato-N-phenylaniline | Heterocyclic Amine (e.g., 2-aminopyridine) | Pyridyl-substituted thiourea | Reflux in a suitable solvent (e.g., acetone) |
| Phenyl isothiocyanate | N1-(pyridin-2-yl)benzene-1,4-diamine | Pyridyl-substituted thiourea | Reflux in a suitable solvent |
These synthetic modifications are crucial for developing derivatives with tailored electronic, steric, and coordination properties for various advanced applications.
Design and Synthesis of Multifunctional Thiourea-Based Ligands
N,N'-diarylthioureas, including this compound, are highly effective and versatile ligands in coordination chemistry. Their ability to form stable complexes with a wide range of transition metals stems from the presence of the soft sulfur donor atom in the thiocarbonyl group (C=S). materialsciencejournal.orgresearchgate.net This allows for the design and synthesis of multifunctional metal complexes with diverse geometries and potential applications in catalysis and materials science.
The synthesis of these complexes is often straightforward, typically involving the reaction of the thiourea ligand with a metal salt (e.g., metal chlorides or nitrates) in a suitable solvent like methanol (B129727) or acetone at room temperature. materialsciencejournal.orgrdd.edu.iq The ligand generally coordinates to the metal center through the sulfur atom of the thioamide group. materialsciencejournal.orgresearchgate.net Depending on the metal ion and the presence of other functional groups on the ligand, different coordination modes and geometries can be achieved. For instance, studies on various N-phenyl-N'-[substituted phenyl] thioureas have shown the formation of tetra-coordinated complexes with a square planar geometry. materialsciencejournal.orgresearchgate.net
In the case of this compound, the presence of the terminal aniline nitrogen atom introduces an additional potential coordination site. This allows the molecule to act as a bidentate or bridging ligand, leading to the formation of more complex and potentially polymeric structures. The coordination behavior of selected diaryl thiourea ligands with transition metals is summarized in the table below.
| Ligand | Metal Ion | Resulting Complex Type | Coordination Mode | Observed Geometry |
| N,N'-diphenyl thiourea | Co(II), Ni(II), Cu(II) | ML2 | Monodentate (S-coordination) | Square Planar |
| N-phenyl-N'-[2-phenoyl] thiourea | Ni(II) | ML2 | Bidentate (S, O-coordination) | Square Planar |
| N-phenyl-N'-[2-chlorophenyl] thiourea | Co(II), Ni(II), Cu(II) | ML2 | Monodentate (S-coordination) | Square Planar |
| N-phenyl-N′-(3-triazolyl)thiourea | Co(II), Cu(II) | [M(H2L)2] | Bidentate (S and Triazole N-coordination) | Tetrahedral / "Flattened" Tetrahedron |
Data compiled from multiple sources. materialsciencejournal.orgresearchgate.netdoi.org
Green Chemistry Approaches in Thiourea Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives to minimize environmental impact, reduce reaction times, and improve efficiency. These approaches focus on reducing or eliminating the use of hazardous solvents and reagents, often employing alternative energy sources like microwave or ultrasound irradiation. mdpi.comnih.govrasayanjournal.co.in
A prominent green method for the synthesis of N,N'-diarylthioureas is the use of solvent-free reactions under microwave irradiation. researchgate.netsci-hub.se This technique involves mixing the corresponding aromatic amine and isothiocyanate (or carbon disulfide on a solid support researchgate.net) and irradiating the mixture in a microwave oven. The absence of a solvent reduces waste and simplifies product purification. This method has been shown to be highly efficient, with reactions often completing in a matter of minutes and producing excellent yields. researchgate.netsci-hub.se
Another eco-friendly technique is ultrasonic-assisted synthesis. Sonication can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov For the synthesis of N-aroyl thioureas, ultrasonic irradiation has been shown to be superior to conventional methods, particularly when solvent-free conditions are not feasible. nih.gov
The following table compares different synthetic methodologies for diaryl thioureas, highlighting the advantages of green chemistry approaches.
| Method | Conditions | Reaction Time | Yield | Key Advantages |
| Conventional Reflux | Organic solvent (e.g., ethanol), heating | 2-4 hours | ~86% | Standard, well-established procedure. materialsciencejournal.orgijcrt.org |
| Microwave-Assisted (Solvent-Free) | Neat reactants, microwave irradiation | 1.5-5 minutes | 91-97% | Rapid, high yield, no solvent waste, energy efficient. researchgate.netsci-hub.se |
| Alumina-Supported (Microwave) | Amines + CS2 on alumina, microwave | Not specified | Good to excellent | Avoids toxic isothiocyanates, solvent-free. researchgate.net |
| Ultrasonic-Assisted | Acetonitrile, sonication at room temp. | ~20 minutes | 91-96% | Reduced reaction time, enhanced yield, mild conditions. nih.gov |
These green synthetic routes offer significant improvements over traditional methods, aligning with the growing demand for sustainable chemical manufacturing processes. They provide rapid, efficient, and environmentally benign pathways to this compound and related compounds.
Advanced Spectroscopic and Solid State Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the definitive structural assignment of N-(4-anilinophenyl)-N'-phenylthiourea, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the various protons in its structure. The aromatic protons on the two phenyl rings and the anilino phenyl group would likely appear as complex multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm. The protons of the N-H groups of the thiourea (B124793) and the aniline (B41778) moieties are expected to be observed as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H (Thiourea) | Broad singlet | 2H |
| N-H (Aniline) | Broad singlet | 1H |
Note: The exact chemical shifts and coupling constants would require experimental data for precise assignment.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum provides critical information regarding the carbon skeleton of the molecule. The most downfield signal is expected to be that of the thiourea carbon (C=S), typically appearing around δ 180 ppm. The aromatic carbons would resonate in the region of δ 110-150 ppm, with variations in their chemical shifts influenced by their position and the nature of the adjacent substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=S | ~180 |
| Aromatic C-N | 140-150 |
| Aromatic C-H | 110-135 |
Note: These are estimated values and require experimental verification.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, aiding in the assignment of the complex multiplets in the aromatic regions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum is expected to display several key absorption bands. The N-H stretching vibrations of both the thiourea and aniline groups would appear as broad bands in the region of 3100-3400 cm⁻¹. The C=S (thione) stretching vibration, a characteristic feature of thioureas, is typically observed in the range of 1200-1350 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would produce a series of sharp bands between 1450 and 1600 cm⁻¹. The C-N stretching vibrations would likely be found in the 1250-1350 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100-3400 |
| Aromatic C-H | Stretching | >3000 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C=S (Thione) | Stretching | 1200-1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The presence of multiple phenyl rings and the thiourea moiety creates an extended conjugated system in this compound. This conjugation is expected to result in strong UV absorption bands. Typically, π → π* transitions in aromatic systems give rise to intense absorption bands in the 200-300 nm region. The n → π* transition associated with the non-bonding electrons on the sulfur and nitrogen atoms of the thiourea group might be observed as a weaker, longer-wavelength absorption. The exact position and intensity of the absorption maxima (λmax) would be influenced by the solvent polarity.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. The accurate mass measurement allows for the unambiguous confirmation of the molecular formula, C₁₉H₁₇N₃S. Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for such compounds may involve cleavage of the C-N bonds adjacent to the thiourea group, as well as fragmentation of the aromatic rings.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Single Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction (SC-XRD) stands as a powerful and definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry. Furthermore, SC-XRD elucidates the packing of molecules within the crystal lattice, offering insights into the supramolecular architecture governed by various intermolecular forces.
As of the current literature review, a complete single-crystal X-ray diffraction study for the specific compound this compound has not been reported. While crystallographic data for numerous other N-substituted phenylthiourea (B91264) derivatives are available, direct extrapolation of these findings to this compound would be speculative. The precise solid-state structure is highly dependent on the specific substituents and their influence on the electronic and steric properties of the molecule, which in turn dictates the crystal packing and intermolecular interactions.
To provide a comprehensive analysis as outlined, a dedicated SC-XRD study of this compound would be required. Such a study would involve growing single crystals of suitable quality and subjecting them to X-ray analysis. The resulting crystallographic information file (CIF) would contain the necessary data to generate detailed tables of bond lengths, bond angles, and torsion angles, as well as to visualize and analyze the crystal packing.
Analysis of Tautomeric Forms and Conformational Isomerism in the Solid State
The thiourea backbone, characterized by the S=C-N-H moiety, is capable of existing in different tautomeric forms, primarily the thione and thiol forms. In the solid state, thiourea derivatives predominantly exist in the thione form, a preference that is often confirmed by the C=S double bond length observed in SC-XRD studies. For this compound, it is highly probable that the molecule adopts the thione tautomeric form in the crystal lattice.
Conformational isomerism in N-substituted thioureas is another critical aspect of their solid-state structure. The orientation of the phenyl and anilinophenyl groups relative to the thiourea core is determined by rotation around the C-N single bonds. This can lead to various conformers, often described as syn or anti (or cis and trans) with respect to the C=S bond. The specific conformation adopted in the solid state is a delicate balance of intramolecular steric hindrance and the optimization of intermolecular interactions within the crystal lattice. An SC-XRD study would definitively establish the preferred conformation of this compound in the crystalline phase.
Investigation of Intermolecular Interactions within Crystal Lattices
The supramolecular assembly of thiourea derivatives in the solid state is directed by a variety of intermolecular interactions, with hydrogen bonding playing a pivotal role. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom of the C=S group is a competent hydrogen bond acceptor. This typically leads to the formation of robust N-H···S hydrogen bonds, which can assemble the molecules into dimers, chains, or more complex networks.
A detailed investigation based on SC-XRD data would enable the systematic analysis of these interactions. The geometric parameters of the hydrogen bonds (D-H···A distances and angles) would be quantified to assess their strength and significance. Without experimental data, a speculative analysis of these interactions would lack the required scientific rigor.
To illustrate the type of data that would be generated from an SC-XRD study, the following are examples of data tables that would be populated with the specific geometric parameters for this compound.
Table 1: Hypothetical Selected Bond Lengths for this compound
| Bond | Length (Å) |
|---|---|
| C=S | Value |
| C-N1 | Value |
| C-N2 | Value |
| N1-C(phenyl) | Value |
| N2-C(anilinophenyl) | Value |
| N(aniline)-C(anilinophenyl) | Value |
Table 2: Hypothetical Hydrogen Bond Geometry for this compound
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
|---|---|---|---|---|
| N-H···S | Value | Value | Value | Value |
| N-H···N | Value | Value | Value | Value |
These tables can only be completed upon the successful acquisition and analysis of single-crystal X-ray diffraction data for this compound.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to investigate the electronic structure and properties of organic molecules. A typical study on N-(4-anilinophenyl)-N'-phenylthiourea would involve methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) to ensure reliable results. scispace.comnih.gov
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)
Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govnih.gov
HOMO: Represents the ability of the molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of the molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps predict the sites susceptible to electrophilic and nucleophilic attack.
For this compound, one would expect the HOMO to be localized on the electron-rich aniline (B41778) and thiourea (B124793) moieties, while the LUMO might be distributed across the phenyl rings. The calculated energy gap would provide a quantitative measure of its kinetic stability and reactivity.
Below is a hypothetical data table illustrating the kind of results that would be generated from such a study.
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -5.80 |
| LUMO Energy | -1.25 |
| Energy Gap (ΔE) | 4.55 |
Spectroscopic Property Prediction (e.g., Calculated NMR, IR, UV-Vis Spectra)
DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification when compared with experimental data.
NMR Spectra: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra.
IR Spectra: The calculation of vibrational frequencies helps in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as N-H stretching, C=S stretching, and aromatic C-H bending.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, predicting the absorption wavelengths (λmax) in the UV-Visible spectrum, which correspond to electron excitations, often from the HOMO to the LUMO.
Thermochemical Properties and Reaction Energetics (e.g., Gibbs Free Energy Calculations)
Quantum chemical calculations can determine key thermochemical properties. By calculating parameters such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°), the thermodynamic stability of this compound can be assessed. These calculations are also vital for studying reaction mechanisms and energetics, allowing for the prediction of reaction feasibility and spontaneity.
Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com An MD simulation of this compound, particularly in a solvent like water or DMSO, would reveal its conformational flexibility. It would show how the different parts of the molecule rotate and flex at a given temperature and how the molecule interacts with the surrounding solvent molecules. This is crucial for understanding its behavior in a biological or chemical system, such as how it might adopt a specific conformation to bind to a receptor. jppres.comresearchgate.net
Analysis of Non-Covalent Interactions (NCI) and Energy Decomposition Analysis (EDA)
Non-Covalent Interactions (NCI): The stability of molecular structures, especially in the solid state or in biological complexes, is often governed by a network of weak non-covalent interactions like hydrogen bonds, van der Waals forces, and π-π stacking. mdpi.comnih.gov NCI analysis methods, such as Reduced Density Gradient (RDG) plots, can visualize and characterize these weak interactions within the molecule (intramolecular) and between molecules (intermolecular). researchgate.net For this compound, this could reveal intramolecular hydrogen bonding between the N-H groups and the sulfur atom, as well as potential π-π stacking between the phenyl rings.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules, it provides a unique fingerprint of the crystalline environment. This analysis is instrumental in understanding the forces that govern the packing of molecules in a solid state.
| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |
|---|---|
| H···H | 35 - 45% |
| C···H/H···C | 10 - 20% |
| S···H/H···S | 8 - 15% |
| O···H/H···O (if applicable) | 5 - 10% |
| N···H/H···N | 3 - 8% |
| C···C (π-π stacking) | 2 - 7% |
This interactive table presents representative percentage contributions of various intermolecular contacts to the Hirshfeld surface of diaryl thiourea derivatives, based on published studies of analogous compounds. The exact values for this compound may vary.
In Silico Prediction of Molecular Interactions with Chemical Targets (e.g., Molecular Docking for sensor development or catalysis)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery and materials science to understand and predict molecular recognition. For thiourea derivatives, molecular docking has been employed to explore their potential in various applications, including as sensors and catalysts.
In the context of sensor development, thiourea derivatives are recognized for their ability to act as fluorescent or colorimetric sensors for anions and metal ions. nih.govfrontiersin.org Molecular docking studies can elucidate the binding modes between the thiourea-based receptor and the target analyte. The thiourea moiety, with its acidic N-H protons and the sulfur atom, can form strong hydrogen bonds and coordinate with anions. frontiersin.org Docking simulations can predict the binding affinity, often expressed as a docking score (in kcal/mol), and identify the key amino acid residues or parts of the receptor involved in the interaction. For instance, in the development of anion sensors, docking studies can reveal how different anions like fluoride (B91410), chloride, or acetate (B1210297) interact with the thiourea receptor, providing insights into the selectivity of the sensor. bohrium.com
While less common, molecular docking can also provide insights into the catalytic activity of thiourea derivatives. Thioureas can act as organocatalysts, particularly in reactions involving hydrogen bonding. Docking studies can model the interaction of the thiourea catalyst with the substrates, helping to understand the reaction mechanism and the role of the catalyst in stabilizing the transition state.
| Target Analyte/Substrate | Receptor/Catalyst | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|---|
| Fluoride (F⁻) | Thiourea-based Anion Sensor | -6.5 | Hydrogen bonds between N-H of thiourea and F⁻ |
| Chloride (Cl⁻) | Thiourea-based Anion Sensor | -5.2 | Hydrogen bonds between N-H of thiourea and Cl⁻ |
| Acetate (CH₃COO⁻) | Thiourea-based Anion Sensor | -7.1 | Bifurcated hydrogen bonds with N-H groups |
| Aldehyde Substrate | Thiourea-based Organocatalyst | -4.8 | Hydrogen bond between N-H and carbonyl oxygen |
This interactive table provides illustrative molecular docking data for representative thiourea-based systems in sensor and catalysis applications. The presented values are hypothetical and serve to demonstrate the type of information obtained from such studies.
Coordination Chemistry of N 4 Anilinophenyl N Phenylthiourea and Its Derivatives
Ligand Properties and Donor Atom Versatility (S, N Coordination Modes)
N-(4-anilinophenyl)-N'-phenylthiourea is a member of the N,N'-disubstituted thiourea (B124793) family, which are renowned for their versatile coordinating abilities. ontosight.aiepa.gov The primary coordinating site is the soft sulfur atom of the thiocarbonyl group (C=S), a consequence of the Hard and Soft Acids and Bases (HSAB) principle, which favors coordination with soft metal ions. mdpi.com This sulfur atom allows the molecule to act as a classic monodentate ligand.
However, the molecule's versatility extends beyond simple sulfur coordination. The presence of two nitrogen atoms within the thiourea backbone allows for S,N-bidentate chelation. researchgate.netmdpi.com This typically occurs after the deprotonation of one of the N-H protons, creating an anionic ligand that forms a stable chelate ring with a metal center. researchgate.net The specific coordination mode—monodentate via sulfur or bidentate via sulfur and nitrogen—is often influenced by factors such as the metal ion's nature, the reaction conditions (like pH), and the presence of ancillary ligands. researchgate.net
A unique feature of this compound is the terminal amino group (-NH2) on the anilinophenyl ring. This additional nitrogen atom introduces the possibility of forming polynuclear or bridged structures, where the ligand could potentially coordinate to a second metal center.
The ligand's structure, featuring a combination of soft (S) and hard (N) donor atoms, makes it a highly adaptable component in coordination chemistry, capable of forming a diverse range of complex structures. ontosight.ai
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound generally follows established procedures for related thiourea derivatives. researchgate.net The most common method involves the direct reaction of the ligand, dissolved in a suitable organic solvent like ethanol (B145695) or acetone (B3395972), with a solution of the corresponding metal salt (e.g., metal chlorides or nitrates). researchgate.net The resulting complexes often precipitate from the solution and can be isolated by filtration.
Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: A key technique for determining the coordination mode. A shift in the ν(C=S) band to a lower frequency upon complexation typically indicates coordination through the sulfur atom. The disappearance or shift of ν(N-H) bands can suggest deprotonation and N-coordination.
NMR Spectroscopy (¹H, ¹³C): Changes in the chemical shifts of the N-H protons and adjacent carbon atoms provide evidence of coordination.
UV-Visible Spectroscopy: Used to study the electronic transitions within the complexes, which helps in elucidating their geometry.
X-ray Crystallography: Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center.
Mononuclear and Polynuclear Complex Formation
This compound can form both mononuclear and polynuclear complexes. Mononuclear complexes are common, where one or more ligand molecules coordinate to a single metal center. For example, a typical formulation might be ML₂ or ML₂X₂, where M is a divalent metal ion, L is the thiourea ligand, and X is an anion like chloride. researchgate.net
Polynuclear structures, involving two or more metal centers bridged by ligands, are also feasible, particularly due to the terminal aniline (B41778) nitrogen. While the thiourea sulfur atom can act as a bridging donor between two metal ions, the presence of the remote amino group provides a secondary site for linking metal-ligand units, potentially leading to the formation of coordination polymers. The formation of such structures is highly dependent on the stoichiometry and reaction conditions.
Coordination with d-Block Transition Metals (e.g., Pt(II), Pd(II), Cu(I/II), Co(II/III), Ni(II), Ru(II), Rh(III), Ir(III), Au(III))
N,N'-disubstituted thioureas form stable complexes with a wide range of d-block transition metals. researchgate.netmdpi.com
Pt(II) and Pd(II): These d⁸ metal ions typically form square planar complexes. With this compound, they are expected to form stable four-coordinate complexes, often with the ligand acting as an S,N-bidentate chelate after deprotonation. researchgate.netmdpi.com
Cu(I/II): Copper complexes are well-documented. Cu(II) can be reduced to Cu(I) by the thiourea ligand. Cu(II) often forms square planar or distorted octahedral complexes, while Cu(I) typically adopts tetrahedral or trigonal planar geometries.
Co(II/III) and Ni(II): These metals form complexes with diverse geometries. Co(II) and Ni(II) can form tetrahedral, square planar, or octahedral complexes depending on the ligand-to-metal ratio and other coordinating species. For instance, octahedral complexes of the type [M(L)₂Cl₂] have been reported for analogous ligands.
Ru(II), Rh(III), Ir(III): These heavier transition metals are known to form stable octahedral complexes. Coordination with thiourea derivatives often involves S,N-chelation, leading to highly stable organometallic structures, such as "piano-stool" configurations when ancillary ligands like cyclopentadienyl (B1206354) (Cp*) are present. mdpi.com
Au(III): Gold(III), another d⁸ ion, prefers a square planar geometry and is expected to form stable chelated complexes with the deprotonated form of the ligand. mdpi.com
The table below summarizes the typical geometries observed for these metal ions with analogous thiourea ligands.
| Metal Ion | Typical d-electron count | Common Coordination Geometries |
| Pt(II), Pd(II), Au(III) | d⁸ | Square Planar |
| Cu(I) | d¹⁰ | Tetrahedral, Trigonal Planar |
| Cu(II) | d⁹ | Square Planar, Distorted Octahedral |
| Co(II) | d⁷ | Tetrahedral, Octahedral |
| Ni(II) | d⁸ | Square Planar, Tetrahedral, Octahedral |
| Ru(II) | d⁶ | Octahedral |
| Rh(III), Ir(III) | d⁶ | Octahedral |
Preparation of Thiourea Monoanion and Dianion Ligands in Coordination
The N-H protons of the thiourea moiety are acidic and can be removed by a base, allowing the ligand to coordinate as a monoanion or, less commonly, a dianion.
Monoanion Formation: The addition of a base, such as triethylamine (B128534) (Et₃N) or sodium hydroxide, during the synthesis facilitates the deprotonation of one N-H group. researchgate.net The resulting monoanionic ligand readily acts as an S,N-bidentate chelating agent, forming a stable four- or five-membered ring with the metal ion. This is a very common coordination mode for N,N'-disubstituted thioureas. researchgate.net
Metallacyclic Complex Formation and Stability
The formation of a chelate ring upon S,N-bidentate coordination results in a metallacycle—a ring structure containing a metal atom. These metallacyclic complexes exhibit enhanced thermodynamic stability compared to their non-chelated analogues, an effect known as the "chelate effect." The stability arises from the favorable entropic change when a bidentate ligand displaces two monodentate ligands. For this compound, S,N-chelation would typically form a four-membered {M-S-C-N} ring, which is a common and stable structural motif in the coordination chemistry of thiourea derivatives. mdpi.com
Elucidation of Coordination Modes and Geometries
Determining the precise coordination mode and geometry of metal complexes of this compound is crucial for understanding their properties. As previously mentioned, single-crystal X-ray diffraction is the definitive method for this purpose.
Spectroscopic data provides strong corroborating evidence. The table below illustrates typical IR spectral shifts observed upon coordination for N,N'-disubstituted thiourea ligands, which can be used to infer the coordination mode.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Change Upon S-Coordination | Expected Change Upon S,N-Coordination |
| ν(N-H) | 3100-3400 | Minor shift or broadening | Disappearance of one band (deprotonation) and shift of the other |
| ν(C=S) + ν(C-N) | 1200-1400 | Shift to lower frequency | Significant shift to lower frequency |
| ν(C=S) | 700-800 | Shift to lower frequency | Significant shift to lower frequency |
| New Band: ν(M-S) | - | Appears at 300-500 | Appears at 300-500 |
| New Band: ν(M-N) | - | Absent | Appears at 400-600 |
Data are illustrative and based on general values for analogous thiourea complexes.
Based on extensive studies of related ligands, this compound is expected to predominantly form square planar complexes with d⁸ metals like Pd(II) and Pt(II), and tetrahedral or octahedral complexes with metals like Co(II), Ni(II), and Cu(II). mdpi.com The final geometry is a result of the interplay between the electronic configuration of the metal ion, the steric bulk of the ligand, and the number of coordinated ligands.
Monodentate, Bidentate (S,N), and Bridging Coordination
N,N'-disubstituted thiourea derivatives exhibit remarkable versatility in their coordination to metal centers, a characteristic attributed to the presence of multiple donor sites. mdpi.com The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the substituents on the thiourea backbone.
Monodentate Coordination: The most common coordination mode for neutral thiourea ligands is monodentate, where bonding occurs exclusively through the soft sulfur atom of the thiocarbonyl group (C=S). mdpi.comnih.gov This is observed in numerous complexes, including those with Pd(II), Pt(II), and Cu(I). rdd.edu.iqmdpi.com For example, in the reaction of N-Phenylmorpholine-4-carbothioamide with various metal chlorides in the absence of a base, the ligand coordinates as a neutral monodentate donor via the sulfur atom. mdpi.com
Bidentate (S,N) Coordination: Upon deprotonation of one of the amide (N-H) protons, typically under basic conditions, the thiourea derivative can act as an anionic bidentate ligand. mdpi.com In this mode, it forms a stable chelate ring by coordinating to the metal center through both the sulfur atom and the deprotonated nitrogen atom. mdpi.comnih.govwaikato.ac.nz This S,N-bidentate chelation is a common bonding motif and has been observed in complexes of Ni(II), Cu(II), Pd(II), and Pt(II). mdpi.comnih.gov For instance, the reaction of N-Phenylmorpholine-4-carbothioamide with metal salts in the presence of triethylamine leads to the formation of complexes where the ligand is a bidentate S,N donor. mdpi.com
Bridging Coordination: Thiourea derivatives can also function as bridging ligands, connecting two or more metal centers. This is often achieved through the sulfur atom, which can form bonds with multiple metal ions, leading to the formation of dinuclear or polynuclear complexes. nih.gov This mode is less common than monodentate or bidentate coordination but is significant in the construction of coordination polymers.
The coordination behavior of N,N'-disubstituted thioureas is summarized in the table below.
| Coordination Mode | Description | Conditions | Donor Atoms | Example Metal Ions |
| Monodentate | The ligand is neutral and binds through the sulfur atom. | Neutral | κ¹-S | Cu(I), Pd(II), Pt(II) rdd.edu.iqmdpi.com |
| Bidentate | The ligand is deprotonated and binds through sulfur and nitrogen. | Basic | κ²-S,N | Ni(II), Cu(II), Pd(II) mdpi.comnih.gov |
| Bridging | The sulfur atom bonds to two different metal centers. | Varies | μ-S | Cu(II) nih.gov |
Square Planar, Octahedral, and Other Geometries in Metal Centers
The coordination of this compound and its analogs to metal ions results in complexes with various coordination geometries, largely dictated by the electronic configuration and coordination number of the central metal ion.
Square Planar Geometry: This geometry is frequently observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II), as well as for some Cu(II) (d⁹) complexes. researchgate.netnih.govrsc.org In these complexes, the metal center is typically coordinated to two bidentate S,N-chelating thiourea ligands, resulting in an ML₂ species. materialsciencejournal.org For example, complexes of N-phenyl-N'-[substituted phenyl] thiourea with various transition metals were found to be tetracoordinated, forming a square planar geometry. materialsciencejournal.org
Octahedral Geometry: Six-coordinate octahedral geometry is common for metal ions like Co(II) and some Ni(II) complexes. rdd.edu.iqscirp.org This geometry can be achieved by the coordination of two bidentate thiourea ligands and two additional solvent molecules or anions, as seen in the chemically synthesized complex [Co(L)₂Cl₂]Cl, where L is N-(O-hydoxyphenyl)-N'-phenylthiourea. scirp.org The electronic spectra and magnetic properties of such complexes are characteristic of an octahedral ligand field. rdd.edu.iqscirp.org
Other Geometries: Tetrahedral geometry is prevalent for d¹⁰ metal ions like Zn(II) and Cu(I). researchgate.netnih.govrsc.org Studies on various N,N'-substituted thiourea complexes have shown that Cu(I) and Zn(II) centers are often arranged in a distorted tetrahedral geometry. researchgate.netnih.govrsc.org Additionally, less common geometries such as trigonal planar have been reported for some three-coordinate Cu(I) complexes. rdd.edu.iqnih.govrsc.org
The following table summarizes the observed geometries for metal complexes with N,N'-diarylthiourea derivatives.
| Metal Ion | d-electron config. | Typical Geometry | Example Complex Formula |
| Ni(II) | d⁸ | Square Planar, Octahedral | [Ni(L)₂(ClO₄)₂], [Ni(L)₂Cl₂] rdd.edu.iqresearchgate.netnih.gov |
| Cu(II) | d⁹ | Square Planar | [Cu(L)₂Cl₂] researchgate.netnih.gov |
| Cu(I) | d¹⁰ | Tetrahedral, Trigonal Planar | [Cu(L)₂]ClO₄, [Cu(L)Cl] rdd.edu.iqresearchgate.netnih.gov |
| Co(II) | d⁷ | Octahedral | [Co(L)₂Cl₂]Cl rdd.edu.iqscirp.org |
| Zn(II) | d¹⁰ | Tetrahedral | Zn(L)₂₂ researchgate.netnih.gov |
| Pd(II), Pt(II) | d⁸ | Square Planar | [M(L)₂] nih.gov |
Electronic Spectra and Magnetic Properties of Metal Complexes
The electronic spectra and magnetic properties of metal complexes with N,N'-diarylthiourea ligands are powerful tools for elucidating their geometric and electronic structures. These properties are highly dependent on the central metal ion, its oxidation state, and the coordination geometry.
The electronic absorption spectra of these complexes typically show bands corresponding to intra-ligand (π–π*) transitions, ligand-to-metal charge transfer (LMCT) transitions, and d-d electronic transitions. doi.org The d-d transitions are particularly informative for determining the coordination geometry. For instance, square-planar Cu(II) complexes often exhibit a broad band around 620-650 nm, while tetrahedral Co(II) complexes show characteristic absorptions in the visible region (e.g., around 570 nm). doi.org
Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a complex, which helps in assigning the geometry and understanding metal-ligand interactions. For example, Ni(II) in a square planar environment is typically diamagnetic (low-spin, S=0), whereas in a tetrahedral or octahedral geometry, it is paramagnetic with two unpaired electrons (high-spin, S=1). doi.org The magnetic moment of a Ni(II) complex with N-phenyl-N′-(3-triazolyl)thiourea was found to be 0.78 µB, suggesting an equilibrium between square-planar and tetrahedral geometries in solution. doi.org Similarly, octahedral Co(II) complexes are high-spin with three unpaired electrons and exhibit magnetic moments significantly higher than the spin-only value due to orbital contributions. doi.org
| Metal Complex System | Geometry | Key Spectral Bands (nm) | Magnetic Moment (µB) | Interpretation |
| Co(II)-thiourea | Tetrahedral | ~570 (d-d) | 2.79 | ⁴A₂ → ⁴T₁(P) transition doi.org |
| Ni(II)-thiourea | Sq. Planar↔Tetrahedral | 370 (LMCT), 445 (LMCT/d-d) | 0.78 | Equilibrium between diamagnetic and paramagnetic species doi.org |
| Cu(II)-thiourea | Square Planar | 405, 470 (LMCT); 620 (d-d) | ~1.44 | d-d transitions within a square-planar field doi.org |
| Cu(II)-thiourea | Distorted Octahedral | - | - | Low-spin octahedral structure suggested scirp.org |
| Co(II)-thiourea | Distorted Octahedral | - | - | Low-spin octahedral structure suggested scirp.org |
Comparative Studies of Chemical and Tribochemical Synthesis of Metal Complexes
The method of synthesis can have a profound impact on the final product in coordination chemistry. A comparative study on the synthesis of metal complexes with N-(O-hydoxyphenyl)-N'-phenylthiourea (L) using both conventional chemical methods and solvent-free tribochemical methods highlights these differences. scirp.orgscirp.org
Chemical Synthesis (Solution-based): The conventional approach involves reacting the ligand and metal salts in a suitable solvent, often with heating. For example, reacting CuCl₂·2H₂O or CoCl₂·6H₂O with the ligand in absolute ethanol via reflux yielded complexes with the general formulae [Cu(L)₂(EtOH)₂]Cl₂ and [Co(L)₂Cl₂]Cl, respectively. scirp.orgscirp.org In these products, the ligand acts in a bidentate manner, and the metal ions (Cu²⁺ and Co²⁺) retain their original oxidation states, adopting distorted-octahedral geometries. scirp.org
Tribochemical Synthesis (Solid-state): Tribochemistry involves mechanical grinding of solid reactants to induce a chemical reaction. This solvent-free method can lead to different products compared to solution-based synthesis. When the previously synthesized chloride complexes were ground in an agate mortar with excess potassium iodide (KI), novel iodide complexes were formed. scirp.orgscirp.org The resulting products were [Cu(L)I·H₂O]·1/2H₂O and [Co(L)I₃(EtOH)]·3EtOH. scirp.org
This comparative study revealed several key findings:
Product Composition: The products obtained from the two methods were structurally different. The tribochemical method resulted in the substitution of chloride ions with iodide ions. scirp.org
Redox Changes: The tribochemical reaction induced redox changes in the metal centers. The Cu(II) in the starting complex was reduced to Cu(I) in the final product, while the Co(II) was oxidized to Co(III). scirp.org
Coordination Geometry: The change in the metal's oxidation state and coordination environment led to different geometries. The resulting Cu(I) and Co(III) iodide complexes were suggested to have square-planar geometries. scirp.org
| Synthesis Method | Reactants | Solvent | Product | Metal Oxidation State | Geometry |
| Chemical | CuCl₂·2H₂O + L | Ethanol | [Cu(L)₂(EtOH)₂]Cl₂ | Cu(II) | Distorted Octahedral scirp.org |
| Tribochemical | [Cu(L)₂(EtOH)₂]Cl₂ + KI | None | [Cu(L)I·H₂O]·1/2H₂O | Cu(I) | Square Planar scirp.org |
| Chemical | CoCl₂·6H₂O + L | Ethanol | [Co(L)₂Cl₂]Cl | Co(II) | Distorted Octahedral scirp.org |
| Tribochemical | [Co(L)₂Cl₂]Cl + KI | None | [Co(L)I₃(EtOH)]·3EtOH | Co(III) | Square Planar scirp.org |
Redox Chemistry of Metal-Thiourea Complexes
The redox chemistry of metal-thiourea complexes is a significant aspect of their reactivity. Both the metal center and the thiourea ligand can participate in redox processes, which can be triggered by reaction conditions or external reagents.
A prominent feature of thiourea ligands is their ability to act as reducing agents, particularly in reactions with copper(II) salts. uobasrah.edu.iq It is frequently observed that when a thiourea derivative is reacted with a Cu(II) precursor, the metal center is spontaneously reduced to Cu(I), resulting in the formation of a stable copper(I) complex. nih.govrsc.org This reduction is attributed to the high affinity of the soft sulfur donor atom for the soft Cu(I) ion. uobasrah.edu.iq
Conversely, the metal center can undergo oxidation. As demonstrated in the tribochemical synthesis involving N-(O-hydoxyphenyl)-N'-phenylthiourea, grinding a Co(II) complex with potassium iodide led to its oxidation to a Co(III) complex. scirp.org This illustrates that the mechanical forces and the specific reactants in solid-state reactions can drive redox transformations that may not occur in solution.
Electrochemical studies, such as cyclic voltammetry, have been used to probe the redox behavior of these complexes. For certain Ni(II) and Co(II) complexes of a benzoylthiourea (B1224501) derivative, irreversible reduction peaks were observed, corresponding to the Metal(II)/Metal(I) and Metal(III)/Metal(II) redox couples. uobasrah.edu.iq This indicates that the complexes can be stable in multiple oxidation states, making them potentially useful in catalytic applications involving electron transfer.
Supramolecular Chemistry Involving N 4 Anilinophenyl N Phenylthiourea
Hydrogen Bonding Networks in Solution and Solid State
The hydrogen bonding capabilities of N-(4-anilinophenyl)-N'-phenylthiourea are central to its supramolecular behavior. The molecule possesses three acidic N-H protons—two on the thiourea (B124793) moiety and one on the anilino group—which act as effective hydrogen bond donors.
In the solid state, analogous thiourea derivatives are known to form extensive intermolecular hydrogen-bonding networks that define their crystal packing. researchgate.net Commonly observed interactions include N—H⋯S and N—H⋯O hydrogen bonds, which link molecules into one-dimensional chains. researchgate.netnih.gov These primary interactions are often supported by weaker C—H⋯S and C—H⋯π contacts that further stabilize the resulting supramolecular structure. researchgate.net
In solution, the conformation and hydrogen-bonding patterns can be highly dependent on the solvent. For instance, studies on N-anilino-N'-phenylthioureas have shown the existence of an intramolecular hydrogen bond in a non-polar solvent like acetonitrile (B52724) (MeCN), but not in a more competitive hydrogen-bonding solvent like dimethyl sulfoxide (B87167) (DMSO). This indicates a conformational flexibility that is crucial for its role in molecular recognition. Upon interaction with an anion, the molecule can adopt a planar conformation to accommodate a robust hydrogen-bonding network involving the thiourea protons and the anion. xmu.edu.cn
Anion Recognition and Binding Studies
N-anilino-N'-phenylthioureas, including this compound, have been identified as a superior class of neutral receptors for anion recognition. xmu.edu.cn The fundamental recognition mechanism relies on the two N-H groups of the thiourea backbone, which form a binding pocket that chelates an anionic guest through a double hydrogen bond.
The binding event can be monitored by UV-Vis spectroscopy, where the formation of the host-guest complex often results in a significant color change and a large red-shift in the absorption spectrum, making these compounds effective colorimetric sensors for anions. xmu.edu.cn
| Anion Guest | Binding Constant (Kb) in M-1 | Spectroscopic Shift (Δλmax) |
|---|---|---|
| Acetate (B1210297) (AcO⁻) | ~2.00 x 106 | Large Red Shift |
| Fluoride (B91410) (F⁻) | ~1.64 x 105 | Large Red Shift |
Note: Data is adapted from studies on closely related N-(anilino)-N'-phenylthioureas, such as N-(p-nitroanilino)-N′-phenylthiourea, to illustrate the typical magnitude of binding affinity. The binding constant can vary based on the specific substituents on the phenyl rings. xmu.edu.cn
Exploration of Non-Covalent Interactions Beyond Hydrogen Bonding (e.g., Anion-π, Halogen Bonding, π-π Stacking)
While hydrogen bonding is the dominant force in the supramolecular chemistry of this compound, other non-covalent interactions play a crucial supporting role in stabilizing its assembled structures.
π-π Stacking: The presence of multiple aromatic rings in the molecule allows for the potential of π-π stacking interactions. These interactions, particularly face-to-face or offset stacking between the phenyl and anilinophenyl rings of adjacent molecules, are a significant factor in the crystal engineering of aromatic compounds. nih.gov
Anion-π and Halogen Bonding: Anion-π interactions, which occur between an anion and an electron-deficient aromatic ring, and halogen bonding are powerful tools in modern supramolecular chemistry for directing self-assembly and enhancing anion recognition. While not extensively documented for this specific molecule, these forces are strategically employed in the design of advanced receptor systems.
The interplay of these varied non-covalent forces allows for the formation of intricate and stable three-dimensional supramolecular networks. nih.govbohrium.comnih.gov
Self-Assembly Processes and Formation of Supramolecular Architectures
Self-assembly is the spontaneous organization of molecules into well-defined, stable structures driven by non-covalent interactions. For this compound and its analogs, this process is primarily directed by the strong and directional nature of hydrogen bonds.
In the solid state, the intermolecular N—H⋯S hydrogen bonds act as reliable supramolecular synthons, guiding the assembly of individual molecules into one-dimensional, chain-like architectures. researchgate.netnih.gov These chains can subsequently organize into higher-order structures, such as 2D layers or complex 3D networks, through the influence of weaker, less directional forces like C-H···π and van der Waals interactions. This hierarchical assembly process, starting from a molecule and progressing to a macroscopic crystal, is a fundamental concept in supramolecular chemistry.
Host-Guest Chemistry and Molecular Recognition Phenomena with Various Substrates
The principles of host-guest chemistry describe systems where a larger "host" molecule forms a complex with a smaller "guest" molecule through non-covalent interactions. This compound functions as an excellent host molecule, particularly for anionic guests.
As detailed in the anion recognition section (6.2), the thiourea moiety provides a well-defined binding cavity that is highly complementary in size, shape, and electronic character to various anions. xmu.edu.cn The recognition process is highly specific, with the host demonstrating a clear preference for anions like acetate and fluoride over others. This molecular recognition is the result of multiple, cooperative hydrogen bonds established between the host's N-H groups and the guest anion. The study of these host-guest systems is fundamental to the development of chemical sensors and transport agents.
Crystal Engineering and Design of Ordered Supramolecular Solids
Crystal engineering is the rational design and synthesis of solid-state structures with desired properties, based on a thorough understanding of intermolecular forces. The predictable hydrogen-bonding patterns of the thiourea group make this compound a valuable building block, or "tecton," for crystal engineering.
The N—H⋯S hydrogen bond is a robust and highly directional interaction that can be reliably used to form chains and networks in the solid state. researchgate.netnih.gov By systematically modifying the peripheral aromatic groups of the molecule (e.g., adding substituents to the phenyl or anilinophenyl rings), it is possible to introduce other specific non-covalent interactions, such as halogen bonds or enhanced π-π stacking. nih.gov This allows chemists to fine-tune the crystal packing and control the final supramolecular architecture, thereby engineering materials with tailored physical and chemical properties.
Applications in Advanced Chemical Science and Materials Engineering
Catalytic Applications in Organic Transformations
The field of catalysis has seen a significant impact from thiourea-based molecules, and N-(4-anilinophenyl)-N'-phenylthiourea, as a diarylthiourea, is positioned within this important class of compounds. Its potential applications span from acting as a metal-free organocatalyst to serving as a ligand in transition metal catalysis.
Thiourea (B124793) derivatives have emerged as powerful organocatalysts, primarily due to their ability to act as hydrogen-bond donors. wikipedia.org This interaction, often referred to as "double hydrogen bonding," can activate electrophiles, making them more susceptible to nucleophilic attack. The acidity of the N-H protons of the thiourea unit is a crucial factor in its catalytic activity and can be modulated by the electronic nature of the substituents on the aryl rings. In the case of this compound, the electron-donating nature of the aniline (B41778) substituent may influence its hydrogen-bonding strength compared to electron-withdrawing group-substituted diarylthioureas, which are more commonly employed in organocatalysis.
Chiral thiourea-based organocatalysts are particularly well-recognized for their ability to induce enantioselectivity in a wide range of asymmetric transformations, including multicomponent reactions. rsc.org These bifunctional catalysts often incorporate a tertiary amine or other basic moiety that can activate the nucleophile simultaneously with the thiourea's activation of the electrophile. While specific studies detailing the use of this compound as an organocatalyst are not extensively documented, the fundamental principles of thiourea organocatalysis provide a strong basis for its potential in this area. The structural conformation of diarylthioureas, such as the catalytically active anti-anti conformer, is known to be crucial for their catalytic efficacy. nih.gov
Table 1: Examples of Organic Transformations Catalyzed by Thiourea Derivatives
| Reaction Type | Catalyst Type | Role of Thiourea | Reference |
| Friedel-Crafts Alkylation | Chiral Amino-Thiourea | Electrophile activation via H-bonding | mostwiedzy.pl |
| Michael Addition | Bifunctional Thiourea | Dual activation of nucleophile and electrophile | researchgate.net |
| Aza-Henry Reaction | Bifunctional Amino-Thiourea | Activation of N-Boc imines | researchgate.net |
| Biginelli Reaction | Chiral Thiourea | Control of stereoselectivity | researchgate.net |
Metal-Thiourea Complex Catalysis
The sulfur and nitrogen atoms of the thiourea moiety in this compound make it an excellent ligand for a variety of transition metals. researchgate.net The resulting metal-thiourea complexes can exhibit interesting catalytic properties, leveraging both the electronic effects of the ligand and the redox capabilities of the metal center. The coordination of the thiourea ligand to a metal can occur in several modes, including as a neutral, monoanionic, or dianionic ligand, which influences the electronic structure and reactivity of the complex. researchgate.net
While the catalytic applications of metal complexes specifically derived from this compound are not widely reported, the broader class of thiourea-metal complexes has been explored in various catalytic transformations. For instance, complexes of platinum(II), palladium(II), and gold(III) with diacylated thiourea ligands have been synthesized and characterized, demonstrating the coordination versatility of the thiourea core. rsc.org The coordination of thiourea derivatives to metals like gold and silver has also been investigated, with some of the resulting complexes showing potential in biological applications, which can sometimes be translated to catalytic activity. nih.gov The synthesis of transition metal complexes with various N-phenyl-N'-[substituted phenyl] thioureas has been reported, with coordination typically occurring through the sulfur atom of the thioamide group. materialsciencejournal.org
Chemosensor Development for Specific Chemical Species (e.g., Carbon Monoxide)
The development of chemosensors for the detection of specific chemical species is a critical area of research with applications in environmental monitoring, industrial safety, and medical diagnostics. Molecules designed as chemosensors typically consist of a recognition unit (receptor) that selectively binds to the target analyte and a signaling unit (transducer) that produces a detectable signal upon binding.
Functional Materials Development
The incorporation of this compound into larger material systems can impart specific functionalities, leading to the development of advanced materials with tailored properties.
Thiourea and its derivatives have a history of use in the rubber industry as vulcanization accelerators. researchgate.net These compounds can influence the rate of the cross-linking process, which is crucial for achieving the desired mechanical properties in rubber products. The effectiveness of a thiourea derivative as an accelerator depends on its structure. For example, a study on N-amidino-N′-phenyl thiourea, a compound with a similar phenylthiourea (B91264) core, demonstrated its potential as a secondary accelerator in the vulcanization of natural rubber-polychloroprene blends. researchgate.net
Diphenylthiourea (DPTU) is another thiourea derivative that has been investigated as a vulcanization accelerator for butyl elastomers. researchgate.net The presence of the aniline group in this compound could provide additional functionality, potentially acting as an antioxidant to improve the thermal and oxidative stability of the polymer. A related compound, N-(4-Anilinophenyl)maleimide, is known to act as a reactive, non-extractable antioxidant in rubber compounds. yangchentech.com This suggests that a multifunctional additive combining the accelerating properties of the thiourea group with the antioxidant capabilities of the p-aminodiphenylamine moiety could be of significant interest in the rubber industry.
Table 2: Comparison of Thiourea-Based Rubber Accelerators
| Accelerator | Chemical Name | Cure Rate | Typical Application |
| ETU | Ethylene thiourea | Fast | Polychloroprene |
| DETU | Diethylthiourea | Fast | Polychloroprene |
| DPTU | Diphenylthiourea | Slower than ETU/DETU | Butyl elastomers |
| APT | N-amidino-N′-phenyl thiourea | Secondary accelerator | NR-CR blends |
Components in Responsive Chemical Systems
Responsive chemical systems, or "smart" materials, are designed to undergo a change in their properties in response to an external stimulus, such as a change in pH, temperature, light, or the presence of a specific chemical species. nih.gov The ability of the thiourea group to form hydrogen bonds and interact with anions makes this compound a potential building block for such systems.
For example, polymers or gels incorporating this molecule could exhibit changes in their swelling behavior or mechanical properties in response to pH changes due to the protonation/deprotonation of the aniline group. Furthermore, the incorporation of such a molecule into a macrocyclic host could lead to a responsive system where the binding of an analyte to the host is signaled by a change in the spectroscopic properties of the thiourea guest. researchgate.net While the direct application of this compound in responsive systems is an area for future exploration, its structural motifs are well-suited for the design of such advanced materials.
Electrochemical Materials
The aniline substructure within this compound suggests its potential application in the field of conducting polymers, particularly in composites based on polyaniline (PANI). PANI is renowned for its electrical conductivity, environmental stability, and straightforward synthesis. researchgate.net The properties of PANI can be tuned by creating composites with other materials or by incorporating functionalized monomers during polymerization.
Given its structure, this compound could theoretically be integrated into a PANI matrix in several ways:
As a co-monomer: The aniline group present in the molecule can participate in the oxidative polymerization process alongside aniline monomers, incorporating the entire molecule into the polymer backbone. This would introduce the bulky phenylthiourea group as a side chain, potentially altering the polymer's morphology, solubility, and electrochemical properties.
As an additive/dopant: The molecule could be blended into a pre-synthesized PANI matrix. The thiourea and amine groups could interact with the PANI chains through hydrogen bonding or other secondary interactions, influencing the final properties of the composite material. Such interactions have been shown to promote charge transfer in PANI-based composites.
The incorporation of this compound into PANI composites could lead to materials with modified conductivity, enhanced thermal stability, or improved processability, making them suitable for applications such as sensors, electromagnetic shielding, and anti-corrosion coatings.
| Role | Mechanism of Integration | Potential Impact on Properties |
|---|---|---|
| Co-monomer | In-situ polymerization with aniline via its aniline functional group. | Alters polymer backbone, morphology, and solubility. |
| Additive | Blended with pre-formed PANI, interacting via secondary forces. | Modifies inter-chain interactions, conductivity, and thermal stability. |
Precursors for Luminescent Coordination Polymers
Coordination polymers are materials formed by the self-assembly of metal ions with organic ligands. Those that exhibit luminescence are of significant interest for applications in sensing, light-emitting devices (LEDs), and bio-imaging. researchgate.netrsc.org The properties of these materials are heavily dependent on the structure of the organic ligand.
This compound possesses key features that make it a promising candidate as a ligand for constructing luminescent coordination polymers:
Coordination Sites: The thiourea moiety (-NH-CS-NH-) contains both sulfur and nitrogen atoms, which are excellent donor atoms for coordinating with a wide range of transition metal ions. mdpi.com
Structural Versatility: The presence of multiple donor atoms allows for various binding modes (e.g., monodentate, bridging), which can lead to the formation of diverse network structures, from one-dimensional chains to three-dimensional frameworks. acs.org
Luminescent Properties: The aromatic phenyl and aniline rings are chromophores that can absorb UV light and contribute to the luminescent properties of the resulting coordination polymer. The ligand's own emission can be modulated upon coordination to a metal center, or it can act as an "antenna" to transfer absorbed energy to a luminescent metal ion (e.g., lanthanides). mdpi.com
Research on related thiourea-based ligands has demonstrated their effectiveness in forming photoactive and luminescent metal complexes with metals such as copper(I), mercury(II), and gold(I). acs.orgdntb.gov.uanih.gov For instance, studies on triazole-thiourea based ligands have shown their ability to self-assemble into photoluminescent mercury(II) coordination compounds. acs.org Similarly, heteroleptic copper(I) complexes featuring N-benzoyl thiourea ligands have been synthesized and shown to exhibit notable emission properties. dntb.gov.ua These examples underscore the potential of the thiourea functional group in designing new luminescent materials.
Corrosion Inhibition in Industrial Applications
One of the most well-documented applications for thiourea derivatives is the prevention of metal corrosion, particularly for steel in acidic environments commonly found in industrial processes like acid pickling and oil and gas well acidizing. onepetro.orgijaet.org this compound is expected to be an effective corrosion inhibitor due to its molecular structure.
The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov This adsorption is facilitated by several features of the this compound molecule:
Heteroatom Donors: The nitrogen and sulfur atoms in the thiourea group have lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming strong coordinate bonds (chemisorption). onepetro.organalis.com.my
Pi-Electron Systems: The multiple phenyl rings provide a source of π-electrons, which can interact with the charged metal surface.
Large Surface Area: The molecule's large size allows it to cover a significant area of the metal surface, further enhancing its protective efficiency.
Studies on structurally similar compounds like N-phenylthiourea (PTU) and N-furfuryl-N'-phenyl thiourea (FPTU) have demonstrated high inhibition efficiencies for mild steel in hydrochloric acid (HCl) solutions. acs.orgresearchgate.netnih.gov For example, N-phenylthiourea achieved an inhibition efficiency of 94.95% in 1.0 M HCl. nih.gov The presence of additional phenyl and aniline groups in this compound is anticipated to enhance this protective effect due to increased electron density and surface coverage. The inhibition action is typically of a mixed type, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net
| Inhibitor Compound | Concentration | Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| N-phenylthiourea (PTU) | Not specified | 1.0 M HCl | 94.95 | nih.gov |
| 1-phenyl-2-thiourea (PTU) | 5 x 10-3 M | 1.0 M HCl | 98.96 (at 60°C) | acs.org |
| N-furfuryl-N'-phenyl thiourea (FPTU) | 1 x 10-3 M | 0.1 M HCl | ~95 | researchgate.net |
| N-cyclohexyl-N'-phenyl thiourea (CPTU) | Not specified | 3 M HCl | >92 | researchgate.net |
Mechanistic Investigations of Chemical Processes
Detailed Reaction Mechanisms for Thiourea (B124793) Synthesis and Derivatization
The formation of N,N'-disubstituted thioureas, such as N-(4-anilinophenyl)-N'-phenylthiourea, primarily proceeds through the addition of an amine to an isothiocyanate. This reaction is a classic example of nucleophilic addition to a heterocumulene.
Synthesis of this compound:
The synthesis involves the reaction of 4-aminodiphenylamine with phenyl isothiocyanate. The mechanism can be described as follows:
Step 1: Nucleophilic Attack: The nitrogen atom of the primary amino group in 4-aminodiphenylamine, being nucleophilic due to its lone pair of electrons, attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in phenyl isothiocyanate.
Step 2: Formation of a Zwitterionic Intermediate: This attack leads to the formation of a transient zwitterionic intermediate where the nitrogen atom of the former amine group bears a positive charge, and the sulfur atom of the isothiocyanate group carries a negative charge.
Step 3: Proton Transfer: A proton is then transferred from the positively charged nitrogen atom to the negatively charged sulfur atom, resulting in the formation of a stable N,N'-disubstituted thiourea. This proton transfer can be facilitated by the solvent or another base present in the reaction mixture.
Derivatization of this compound:
The thiourea moiety is reactive and can undergo various derivatization reactions. A common derivatization is N-acylation. The mechanism for N-acylation with an acyl chloride can be outlined as:
Step 1: Nucleophilic Attack: One of the nitrogen atoms of the thiourea, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride.
Step 2: Formation of a Tetrahedral Intermediate: This results in the formation of a tetrahedral intermediate.
Step 3: Elimination of Chloride: The intermediate then collapses, eliminating a chloride ion to form the N-acylthiourea derivative. A base is often added to neutralize the HCl byproduct.
The regioselectivity of acylation (i.e., which nitrogen atom is acylated) can be influenced by steric and electronic factors of the substituents on the thiourea.
| Reaction Type | Reactants | Key Mechanistic Steps | Product |
| Thiourea Synthesis | 4-Aminodiphenylamine + Phenyl isothiocyanate | Nucleophilic attack of amine on isothiocyanate carbon, formation of a zwitterionic intermediate, proton transfer. | This compound |
| N-Acylation | This compound + Acyl chloride | Nucleophilic attack of thiourea nitrogen on carbonyl carbon, formation of a tetrahedral intermediate, elimination of chloride. | N-acyl-N'-(4-anilinophenyl)-N''-phenylthiourea |
Mechanisms of Ligand Exchange and Metal Ion Reactivity in Coordination Complexes
N,N'-diarylthioureas are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metal ions. nih.govrdd.edu.iq The reactivity of these complexes, particularly ligand exchange, is governed by the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions.
Coordination Modes:
This compound can coordinate to metal ions primarily through its "soft" sulfur donor atom. researchgate.net In some cases, particularly after deprotonation, it can act as a bidentate ligand, coordinating through both the sulfur and one of the nitrogen atoms, forming a chelate ring. waikato.ac.nz The lone pair of electrons on the sulfur atom makes it a good Lewis base, readily interacting with Lewis acidic metal centers.
Mechanisms of Ligand Exchange:
Ligand substitution reactions in coordination complexes can proceed through several fundamental mechanisms:
Dissociative (D) Mechanism: This is a two-step mechanism where the leaving group first dissociates from the metal center to form an intermediate with a lower coordination number. The incoming ligand then coordinates to this intermediate. The rate of this reaction is primarily dependent on the concentration of the starting complex and independent of the incoming ligand's concentration.
Associative (A) Mechanism: This is also a two-step mechanism where the incoming ligand first associates with the metal center to form an intermediate with a higher coordination number. Subsequently, the leaving group departs. The reaction rate is dependent on the concentrations of both the starting complex and the incoming ligand.
Interchange (I) Mechanism: This is a concerted mechanism where the incoming ligand enters the coordination sphere as the leaving group is departing. There is no distinct intermediate. The interchange mechanism can have either dissociative (Id) or associative (Ia) character, depending on the degree of bond making versus bond breaking in the transition state.
For square-planar complexes, which are common for d8 metal ions like Pd(II) and Pt(II), the associative mechanism is generally favored. cbpbu.ac.in For octahedral complexes, the mechanism can be either associative or dissociative, depending on factors such as the size and charge of the central metal ion and steric hindrance from the ligands. libretexts.org
Reactivity with Metal Ions:
The reaction of N,N'-diarylthioureas with metal salts can lead to the formation of coordination complexes with various geometries, such as tetrahedral, square planar, and octahedral. nih.govrdd.edu.iq In some cases, the thiourea ligand can induce the reduction of the metal ion, for example, the reduction of Cu(II) to Cu(I). rdd.edu.iq The stability and reactivity of the resulting metal complexes are influenced by the electronic properties of the aryl substituents on the thiourea ligand.
| Metal Ion Geometry | Common d-electron count | Plausible Ligand Exchange Mechanism | Factors Influencing Reactivity |
| Square Planar | d8 (e.g., Pd(II), Pt(II)) | Associative (A) or Interchange Associative (Ia) | Nature of incoming and leaving groups, solvent effects. |
| Tetrahedral | d10 (e.g., Zn(II), Cu(I)) | Generally labile, can be associative or dissociative. | Steric hindrance, electronic effects of substituents. |
| Octahedral | Various (e.g., Ni(II), Co(II)) | Dissociative (D) or Interchange (Id/Ia) | Metal ion size and charge, ligand field stabilization energy. |
Fundamental Studies of Non-Covalent Interaction Pathways
Non-covalent interactions play a pivotal role in determining the solid-state structure, and consequently the physical properties, of this compound. These weak interactions, though individually not as strong as covalent bonds, collectively dictate the molecular packing in the crystal lattice.
Hydrogen Bonding:
The most significant non-covalent interaction in N,N'-diarylthioureas is hydrogen bonding. The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom and the nitrogen atoms can act as hydrogen bond acceptors.
Intramolecular Hydrogen Bonds: Depending on the conformation of the molecule, an intramolecular hydrogen bond can form between an N-H group and the nitrogen atom of the other aryl substituent's amino group.
Intermolecular Hydrogen Bonds: More commonly, intermolecular hydrogen bonds are observed. These can lead to the formation of well-defined supramolecular structures:
Dimers: Molecules can associate into centrosymmetric dimers through a pair of N-H···S hydrogen bonds, forming a characteristic eight-membered ring motif. researchgate.net
Chains and Sheets: These dimers can further self-assemble into one-dimensional chains or two-dimensional sheets through other hydrogen bonding interactions or weaker non-covalent forces. nih.gov
Other Non-Covalent Interactions:
π–π Stacking: The phenyl rings of the molecule can engage in π–π stacking interactions, where the electron-rich π systems of adjacent aromatic rings are attracted to each other.
C-H···π Interactions: A hydrogen atom attached to a carbon atom can interact with the π-electron cloud of an aromatic ring.
van der Waals Forces: These are ubiquitous, non-specific attractive forces that arise from temporary fluctuations in electron density.
| Interaction Type | Donor | Acceptor | Resulting Supramolecular Motif |
| Intermolecular Hydrogen Bond | N-H | S=C | Centrosymmetric Dimers |
| Intermolecular Hydrogen Bond | N-H | N | Chains, Sheets |
| π–π Stacking | Phenyl ring π-system | Phenyl ring π-system | Stacked arrangements |
| C-H···π Interaction | C-H | Phenyl ring π-system | Herringbone or T-shaped packing |
Emerging Research Directions and Future Perspectives
Integration of N-(4-anilinophenyl)-N'-phenylthiourea into Dynamic Covalent and Adaptive Chemical Systems
The thiourea (B124793) moiety is an excellent functional group for the development of dynamic and adaptive chemical systems. Its ability to form reversible hydrogen bonds and participate in dynamic covalent chemistry (DCC) makes it a valuable building block for materials that can respond to external stimuli. The N-H protons and the sulfur atom of the thiourea core in this compound can engage in extensive hydrogen-bonding networks. These interactions are directional and can be used to guide the self-assembly of molecules into ordered supramolecular structures.
Future research is expected to focus on harnessing these properties to create "smart" materials. For instance, the integration of this compound into polymer networks could lead to self-healing materials where the reversible nature of the hydrogen bonds allows for the repair of mechanical damage. Furthermore, the presence of two distinct phenyl groups, one of which includes a terminal aniline (B41778) group, offers sites for further functionalization, allowing the molecule to be incorporated into more complex, multi-responsive systems. The aniline group, in particular, provides a handle for creating pH-responsive materials, where changes in acidity could alter the material's structure and properties.
Design of Advanced Functional Materials with Tailored Properties
The development of advanced functional materials hinges on the precise control of molecular structure to achieve desired bulk properties. This compound is a compelling candidate for designing materials with tailored optical, electronic, and recognition capabilities. The aromatic rings can facilitate π-π stacking interactions, which are crucial for creating materials with specific electronic or photo-optical properties.
Research on related chiral aryl-thioureas has demonstrated that subtle changes to the phenyl ring substituents can significantly impact crystal packing and lead to desirable non-linear optical (NLO) properties. nih.gov This suggests that this compound could be engineered for applications in optoelectronics. The sulfur atom and nitrogen atoms also act as effective coordination sites for metal ions. This opens avenues for designing novel sensors, where the binding of a specific metal ion could trigger a detectable change in color or fluorescence. The thiourea functional group is also known to form dimers and other structured packing arrangements that can enhance crystal growth and stability. nih.gov
Table 1: Potential Applications in Functional Materials
| Potential Application | Key Molecular Feature | Rationale |
|---|---|---|
| Non-Linear Optics | Aromatic Rings, Asymmetric Structure | Substituents on aryl rings can influence crystal packing and symmetry, which are critical for NLO properties. nih.gov |
| Chemosensors | Thiourea Group (S and N atoms) | The sulfur and nitrogen atoms can act as binding sites for metal ions, leading to a detectable response. |
| Supramolecular Gels | Hydrogen Bonding Capability | The N-H groups can form extensive networks, leading to the formation of stimuli-responsive soft materials. |
| Self-Assembled Monolayers | Terminal Aniline Group | The aniline moiety can be used to anchor the molecule to surfaces, creating functionalized interfaces. |
Exploration of Novel Synthetic Methodologies and Sustainable Production Processes
Historically, the synthesis of thioureas often involved toxic reagents like thiophosgene (B130339) or harsh reaction conditions. Modern chemistry is increasingly focused on developing green and sustainable synthetic routes. For this compound and its derivatives, research is shifting towards methods that are safer, more efficient, and have a lower environmental impact.
Promising sustainable approaches include microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields. hilarispublisher.com One-pot syntheses in aqueous media, reacting amines with carbon disulfide, represent a particularly green alternative, avoiding the use of volatile organic compounds. organic-chemistry.orgacs.org Other innovative strategies include catalyst-free methods using sunlight and multicomponent reactions in continuous-flow systems, which offer high atom economy and allow for the straightforward isolation of products. nih.gov These methods move away from hazardous intermediates like isothiocyanates, which are traditionally used. mdpi.com A Chinese patent describes a one-step synthesis in water using phenoxysulfonyl chloride and primary amines as a green method for producing thiourea derivatives. google.com
Table 2: Comparison of Synthetic Methodologies for Thiourea Derivatives
| Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Conventional | Isothiocyanate + Amine | Well-established, versatile | Often requires toxic precursors (e.g., thiophosgene) for isothiocyanate synthesis. google.com |
| Microwave-Assisted | Amine + Benzoyl isothiocyanate | Shorter reaction times, high yields, clean reactions. hilarispublisher.com | Requires specialized equipment. |
| Aqueous Medium | Amine + Carbon Disulfide (CS₂) | Environmentally friendly ("on-water"), simple product isolation. organic-chemistry.orgacs.org | May have limitations with poorly soluble amines. |
| Sunlight-Driven | Aromatic Amine + CS₂ | Catalyst-free, uses renewable energy. nih.gov | Dependent on weather conditions, may have slower reaction rates. |
| Continuous-Flow | Isocyanide + Amine + Sulfur | High efficiency, easy purification, excellent atom economy. nih.gov | Requires investment in flow chemistry setup. |
Advanced Computational Modeling for Predictive Materials Design and Reaction Optimization
Advanced computational modeling is an indispensable tool for accelerating the discovery and optimization of new molecules and materials. For a compound like this compound, computational methods such as Density Functional Theory (DFT) can provide profound insights into its fundamental properties before it is even synthesized.
Computational studies on similar N-phenylthiourea derivatives have successfully predicted their antioxidant capabilities by modeling reaction mechanisms and calculating key thermochemical parameters. researchgate.net DFT can be used to determine the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting its reactivity, stability, and potential applications in electronics. mdpi.com Molecular docking simulations, another computational technique, can predict how a molecule might interact with biological targets, guiding the design of new therapeutic agents. For example, docking was used to predict the anticancer potential of N-(4-t-butylbenzoyl)-N'-phenylthiourea. jppres.com By applying these computational tools to this compound, researchers can rationally design experiments, predict material properties, and optimize synthetic reaction pathways, thereby saving significant time and resources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
